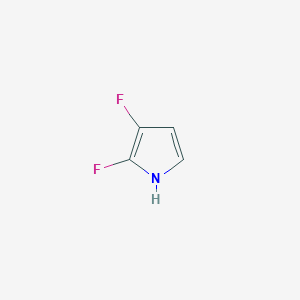

Difluoropyrrole

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H3F2N |

|---|---|

Molecular Weight |

103.07 g/mol |

IUPAC Name |

2,3-difluoro-1H-pyrrole |

InChI |

InChI=1S/C4H3F2N/c5-3-1-2-7-4(3)6/h1-2,7H |

InChI Key |

UXPRZZZNGFVXRR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=C1F)F |

Origin of Product |

United States |

Synthetic Methodologies for Difluoropyrrole Architectures

Direct Fluorination of Pyrrole (B145914) Ring Systems

The direct introduction of fluorine onto a pre-formed pyrrole ring presents a conceptually straightforward approach to difluoropyrroles. However, the high reactivity of the pyrrole ring towards electrophiles often leads to polymerization, resulting in low to moderate yields of the desired fluorinated products. researchgate.net Nevertheless, several methods have been explored to achieve this transformation.

Electrophilic Fluorination Strategies

Electrophilic fluorination is the most direct method for converting a C-H bond to a C-F bond on the pyrrole ring. worktribe.comworktribe.com Various electrophilic fluorinating agents have been employed, with Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI) being prominent examples. worktribe.comworktribe.comjuniperpublishers.com

The success of electrophilic fluorination of pyrroles is highly dependent on the substituents present on the pyrrole ring. worktribe.comresearchgate.net Unsubstituted pyrrole and N-methylpyrrole tend to undergo oxidative polymerization when treated with Selectfluor™. researchgate.net However, the presence of electron-withdrawing groups, such as a carboxylate at the 2-position, can decrease the nucleophilicity of the pyrrole ring, thereby reducing polymerization and allowing for fluorination to occur, albeit sometimes with the formation of multiple fluorinated products. worktribe.com The use of microwave irradiation has been explored to improve reaction outcomes. worktribe.comdntb.gov.ua

Lewis acid catalysis has also been investigated to enhance the regioselectivity and yield of electrophilic fluorination. However, in the case of pyrrole-2-carboxylate, the addition of various Lewis acids with either Selectfluor™ or NFSI was found to lower the yield of the fluoropyrrole product. worktribe.com Other electrophilic fluorinating agents like Xenon difluoride (XeF₂) have also been used, but often result in low yields. worktribe.comresearchgate.net

A summary of representative electrophilic fluorination reactions on pyrrole substrates is presented below:

| Pyrrole Substrate | Fluorinating Agent | Catalyst/Conditions | Product(s) | Observations |

| Pyrrole-2-carboxylate | Selectfluor™ | Microwave irradiation | Mixture of fluorinated products | Competing polymerization observed. |

| N-benzyl-2,3,4-tribromopyrrole | NFSI | THF | 2-Fluoro-3,4-dibromo-N-benzylpyrrole | Successful fluorination of a pre-functionalized pyrrole. worktribe.com |

| Pyrrole-2-carboxylates with N-protecting groups | Selectfluor™ | Various Lewis acids | Lower yields of fluoropyrroles | Lewis acids did not improve the reaction. worktribe.com |

| 2-Acylpyrroles | Selectfluor™ | Microwave-assisted | Fluorohymenidin | Successful synthesis of a specific fluorinated natural product analogue. dntb.gov.ua |

Nucleophilic Fluorination Approaches

Nucleophilic fluorination offers an alternative strategy, often involving the displacement of a leaving group by a fluoride (B91410) ion. This approach is generally less common for simple pyrroles due to the electron-rich nature of the ring, which disfavors nucleophilic aromatic substitution. However, methods have been developed, particularly for pre-functionalized pyrroles. researchgate.networktribe.com

One example involves the use of diaryliodonium salts, where a fluoride ion source like potassium fluoride (KF) displaces the iodonium (B1229267) group. beilstein-journals.orgacs.org This method can be facilitated by copper catalysis. beilstein-journals.orgacs.org Another approach involves the reaction of lithiated pyrrole intermediates, generated from the corresponding brominated precursors, with an electrophilic fluorine source like NFSI. worktribe.com This method, however, can be complicated by competing electron transfer reactions. worktribe.com

Electrochemical Fluorination Techniques

Electrochemical methods provide another avenue for the direct fluorination of pyrrole rings. dntb.gov.uaamanote.comresearchgate.net Anodic fluorination involves the oxidation of the pyrrole substrate at the anode in the presence of a fluoride salt. The choice of the supporting fluoride salt can significantly influence the selectivity of the fluorinated products. dntb.gov.ua

For instance, the anodic fluorination of 1-methylpyrroles bearing electron-withdrawing groups at the 2-position, such as a cyano group, has been studied. dntb.gov.ua These reactions can lead to the formation of gem-difluorinated products at the 5-position. dntb.gov.ua The use of N-protected pyrroles is often necessary to control the reaction and prevent polymerization. amanote.comresearchgate.net

Pyrrole Ring Construction via Fluorine-Containing Precursors

An alternative and often more controlled strategy for synthesizing difluoropyrroles involves constructing the pyrrole ring from acyclic precursors that already contain the required fluorine atoms. researchgate.net This approach avoids the harsh conditions and potential for side reactions associated with direct fluorination of the sensitive pyrrole ring.

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions of appropriately substituted, fluorine-containing acyclic molecules can be a powerful tool for constructing fluorinated pyrrole rings. researchgate.netresearchgate.net One such method involves the 5-endo-trig cyclization of 1,1-difluoro-1-alkenes. researchgate.net While typically disfavored by Baldwin's rules, the presence of the two vinylic fluorine atoms facilitates this type of ring closure. researchgate.net For example, 1,1-difluoro-1-butenes with a homoallylic tosylamido group can undergo intramolecular nucleophilic substitution to yield 2-fluoro-2-pyrrolines. researchgate.net

Another strategy involves the reaction of difluorocarbene with Schiff bases, which can lead to the formation of azomethine ylides that undergo intramolecular cycloaddition to form fluorinated pyrrole derivatives. dntb.gov.ua

Building-Block Approaches with Fluorinated Molecules

The use of readily available fluorinated building blocks in condensation or cycloaddition reactions is a versatile and widely used method for synthesizing difluoropyrroles. ijesi.orguit.nomdpi.comsioc-journal.cnrsc.org A key building block for this purpose is 3,4-difluoropyrrole. ijesi.orguit.nomdpi.com This compound can be synthesized and then used in condensation reactions with aldehydes to produce β-octafluorinated porphyrins, which are complex macrocycles containing four difluoropyrrole units. ijesi.orguit.nogoogle.com The synthesis of tetrafluorinated dipyrromethanes from 3,4-difluoropyrrole has also been reported as a route to these larger systems. mdpi.com

[2+3] Cycloaddition reactions are another effective building-block approach. For example, the reaction of an N-tert-butyl 2-alkoxycarbonyl aziridine (B145994) with chlorotrifluoroethylene (B8367) can lead to the formation of an N-tert-butyl-3,4-difluoropyrrole intermediate, which can then be deprotected. researchgate.net Similarly, the cycloaddition of fluoroolefins with aziridines has been shown to produce 3,4-difluoropyrroles. dntb.gov.ua

The table below highlights some of the key fluorinated building blocks and the types of this compound-containing structures they can be used to synthesize.

| Fluorinated Building Block | Reaction Type | Resulting Structure |

| 3,4-Difluoropyrrole | Condensation with aldehydes | β-Octafluoroporphyrins ijesi.orguit.nogoogle.com |

| 3,4-Difluoropyrrole | Reaction with thiophosgene (B130339), then reduction | Tetrafluorinated dipyrromethanes mdpi.com |

| N-tert-butyl 2-alkoxycarbonyl aziridine and chlorotrifluoroethylene | [2+3] Cycloaddition | N-tert-butyl-3,4-difluoropyrrole researchgate.net |

| Aziridines and fluoroolefins | [2+3] Cycloaddition | 3,4-Difluoropyrroles dntb.gov.ua |

| (Perfluoroalkylmethyl)arylimidoyl chlorides | Cyclization | 2-Aryl-5-perfluoroalkylpyrroles dntb.gov.ua |

Regioselective Synthesis of this compound Derivatives

The regioselective synthesis of difluoropyrroles, which involves the controlled introduction of fluorine atoms at specific positions on the pyrrole ring, is a challenging yet critical task for the development of novel materials and pharmaceutical agents. Various strategies have been developed to achieve this, often leveraging the inherent reactivity of substituted pyrrole precursors.

One prominent method involves the strategic fluorination of polybrominated pyrrole precursors. worktribe.com Research has demonstrated that starting from a readily available compound like N-benzyl-2,3,4,5-tetrabromopyrrole, sequential debromolithiation and electrophilic fluorination can be employed. For instance, fluorination of N-benzyl-2,3,5-tribromopyrrole using N-fluorobenzenesulfonimide (NFSI) as the electrophilic fluorine source selectively yields 2-fluoro-3,4-dibromo-N-benzylpyrrole. worktribe.com The regioselectivity of this reaction is dictated by the increased acidity of the C-H bond at the 2-position, directing the lithiation and subsequent fluorination to this site. worktribe.com This dibromofluoropyrrole serves as a versatile building block for further functionalization. worktribe.com

The synthesis of 3,4-difluoropyrrole, a key building block for various complex molecules like fluorinated porphyrins and calixpyrroles, has been achieved through several routes. clockss.orguit.norsc.orgcapes.gov.br One established method is the thermal [2+3] cycloaddition of an N-tert-butyl 2-alkoxycarbonyl aziridine with chlorotrifluoroethylene, followed by dealkylation to give the N-unsubstituted 3,4-difluoropyrrole. researchgate.netresearchgate.netdntb.gov.ua An alternative approach starts from 3,4-dibromopyrrole, which can be converted to the corresponding 1-(triisopropylsilyl)-3,4-difluoropyrrole via a lithiation and subsequent fluorination sequence. nih.gov

Other methodologies for accessing fluorinated pyrroles include intramolecular nucleophilic substitution of vinylic fluorine in specifically designed 1,1-difluoro-1-alkene precursors, which can undergo a disfavored 5-endo-trig cyclization to form fluorinated pyrrolines. researchgate.net The table below summarizes key regioselective synthesis strategies for this compound derivatives.

| Starting Material | Reagents & Conditions | Product | Key Feature | Reference(s) |

| N-benzyl-2,3,5-tribromopyrrole | 1) n-BuLi, THF, -78°C; 2) NFSI | 2-Fluoro-3,4-dibromo-N-benzylpyrrole | Regioselective fluorination at the most acidic C-H position. | worktribe.com |

| N-tert-butyl 2-alkoxycarbonyl aziridine | 1) Chlorotrifluoroethylene, 200°C; 2) MeONa, MeOH | N-tert-butyl-3,4-difluoropyrrole | [2+3] Cycloaddition reaction to construct the fluorinated ring. | researchgate.netethernet.edu.et |

| 1-(Triisopropylsilyl)-3,4-dibromopyrrole | Lithiation followed by halogenation (fluorination) | 1-(Triisopropylsilyl)-3,4-difluoropyrrole | Halogen exchange to introduce fluorine atoms. | nih.gov |

| 1,1-Difluoro-1-alkene with nitrogen nucleophile | Base-mediated cyclization (e.g., NaH) | 2-Fluoro-2-pyrroline | Intramolecular nucleophilic substitution via 5-endo-trig cyclization. | researchgate.net |

Advanced Derivatization and Functionalization Strategies

Once a this compound core is synthesized, advanced derivatization strategies are employed to install a variety of functional groups, creating a library of compounds with diverse properties. These methods often rely on sequential reactions and the use of organometallic intermediates to achieve high selectivity and yield.

A powerful and flexible approach for creating polysubstituted fluoropyrroles is the sequential polybromination-derivatization strategy. worktribe.com This methodology begins with a perbrominated pyrrole, such as N-benzyl-2,3,4,5-tetrabromopyrrole, which acts as a versatile platform. worktribe.com By strategically varying the order and type of reactions, a multitude of derivatives can be accessed.

The core of this strategy involves a series of regioselective debromolithiation steps using an organolithium reagent like n-butyllithium (n-BuLi). worktribe.com The position of the lithium-halogen exchange is controlled by the relative acidity of the different positions on the brominated pyrrole ring. The resulting organolithium intermediate can then be trapped by a wide range of electrophiles. For example, after an initial debromination, the intermediate can be treated with an electrophilic fluorinating agent like NFSI to introduce a fluorine atom. worktribe.com

This process can be repeated, allowing for the stepwise replacement of bromine atoms with other functional groups. For example, starting with the synthesized 2-fluoro-3,4-dibromo-N-benzylpyrrole, a second debromolithiation can be performed. The fluorine substituent increases the acidity of the adjacent C-H/C-Br positions, directing the second lithiation selectively to the 5-position. worktribe.com This newly formed lithiated species can then be quenched with electrophiles such as ethyl chloroformate or ethyl formate (B1220265) to install ester or aldehyde groups, respectively. worktribe.com Furthermore, the remaining bromine atoms can be used as handles for transition metal-catalyzed cross-coupling reactions, further expanding the molecular diversity. worktribe.com This sequential approach provides a highly modular and efficient route to complex, polyfunctionalized fluoropyrrole architectures. worktribe.com

Organometallic intermediates are central to the functionalization of this compound systems, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision. worktribe.com The generation and reaction of these intermediates, particularly from halogenated this compound precursors, is a cornerstone of modern derivatization strategies.

Organolithium Intermediates: The most common method for generating an organometallic species from a brominated this compound is through lithium-halogen exchange. worktribe.com Treatment of a substrate like 2-fluoro-3,4-dibromo-N-benzylpyrrole with n-BuLi at low temperatures results in a regioselective debromolithiation, typically at the most acidic position, to form a lithiated this compound intermediate. worktribe.com This potent nucleophile can react with a variety of electrophiles. For instance, quenching with ethyl chloroformate, ethyl formate, or benzoyl chloride yields the corresponding ester, aldehyde, or ketone derivatives at the 4-position of the 2-fluoropyrrole core. worktribe.com

Organocopper Intermediates: While organolithium reagents are highly reactive, their hard nucleophilic character can be unsuitable for certain transformations, such as reactions with soft electrophiles like allyl bromide. In such cases, transmetalation to a softer organometallic species is effective. The addition of a copper(I) salt, such as copper(I) iodide (CuI), to the lithiated intermediate prior to the introduction of the electrophile generates an organocopper (cuprate) species. worktribe.com This "softer" nucleophile can then successfully undergo reactions like allylation, which may not proceed with the organolithium precursor alone. worktribe.com

Palladium-Catalyzed Cross-Coupling: Brominated this compound derivatives are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. worktribe.com This allows for the introduction of aryl and heteroaryl groups. For example, a 3-bromo-2-fluoropyrrole derivative can be coupled with various arylboronic acids in the presence of a palladium catalyst and a base. worktribe.com This reaction is tolerant of a range of functional groups on the boronic acid, including both electron-donating and electron-withdrawing substituents, providing access to a wide array of biaryl-type this compound structures in good to excellent yields. worktribe.com

The table below provides examples of functionalization via organometallic intermediates.

| Organometallic Intermediate | Precursor | Reagents | Product Type | Reference(s) |

| Organolithium | 2-Fluoro-5-bromo-N-benzylpyrrole | 1) n-BuLi; 2) Ethyl formate | 2-Fluoro-5-formyl-N-benzylpyrrole | worktribe.com |

| Organolithium | 2-Fluoro-5-bromo-N-benzylpyrrole | 1) n-BuLi; 2) Ethyl chloroformate | Ethyl 2-fluoro-N-benzylpyrrole-5-carboxylate | worktribe.com |

| Organocopper | 2-Fluoro-3,4-dibromo-N-benzylpyrrole | 1) n-BuLi; 2) CuI; 3) Allyl bromide | 3-Allyl-2-fluoro-4-bromo-N-benzylpyrrole | worktribe.com |

| Organopalladium (transient) | 3-Bromo-2-fluoro-4-aryl-N-benzylpyrrole | Arylboronic acid, Pd catalyst, Base | 2-Fluoro-3,4-diaryl-N-benzylpyrrole | worktribe.com |

Chemical Reactivity and Mechanistic Investigations of Difluoropyrroles

Electrophilic Aromatic Substitution Reactivity in Difluoropyrrole Systems

The electron-withdrawing nature of fluorine atoms generally deactivates the pyrrole (B145914) ring towards electrophilic aromatic substitution. However, these reactions are still crucial for the synthesis of more complex fluorinated molecules.

For instance, 3,4-difluoropyrrole can undergo condensation with aldehydes under Lindsey's conditions to form β-octafluoroporphyrinogens, which are then oxidized to the corresponding β-octafluoroporphyrins. ijesi.orghku.hk This reactivity is fundamental to the synthesis of various fluorinated porphyrin derivatives. ijesi.org The reaction of 3,4-difluoropyrrole with acetone (B3395972), catalyzed by Brønsted or Lewis acids, can lead to the formation of decafluorocalix researchgate.netpyrrole. mdpi.comsci-hub.se Mechanistic studies suggest that the reaction proceeds through the activation of the carbonyl group by the acid, followed by nucleophilic attack from the pyrrole ring. mdpi.com

The position of electrophilic attack is influenced by the stability of the resulting carbocation intermediate. In general, substitution at the 2-position of the pyrrole ring is favored due to the formation of more resonance structures that can stabilize the positive charge. uobaghdad.edu.iqvedantu.compearson.com However, the presence of fluorine atoms can influence this selectivity. Computational studies on various chloro- and fluoropyrroles have provided insights into their reactivity and site selectivity based on density functional theory (DFT) descriptors. nih.govacs.org

Nucleophilic Reaction Pathways

While electrophilic substitution is a hallmark of pyrrole chemistry, the presence of fluorine atoms can also facilitate nucleophilic reactions. One notable example is the intramolecular nucleophilic aromatic substitution. For instance, the synthesis of chromene-annulated (pentafluorophenyl)chlorins from tetrakis(pentafluorophenyl)porphyrins involves an intramolecular nucleophilic aromatic substitution as a key step. ijesi.org

Another important nucleophilic pathway involves the displacement of a vinylic fluorine atom. β,β-Difluorostyrenes bearing a nucleophilic group at the ortho-position can undergo intramolecular nucleophilic substitution to yield 2-fluorinated indoles, benzo[b]furans, and benzo[b]thiophenes. researchgate.net This type of "anti-Baldwin" 5-endo-trig cyclization is made possible by the presence of the two vinylic fluorine atoms. researchgate.net

Transition Metal-Catalyzed Transformations

Transition metal catalysis has emerged as a powerful tool for the functionalization of difluoropyrroles, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are otherwise difficult to achieve.

Palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of a wide array of functionalized this compound derivatives. The Suzuki-Miyaura coupling, for example, allows for the introduction of aryl and heteroaryl groups. worktribe.com This methodology has been successfully applied to synthesize a range of aryl-substituted fluoropyrroles, tolerating both electron-donating and electron-withdrawing substituents on the boronic acid coupling partner. worktribe.com

The Sonogashira coupling has also been employed to introduce alkynyl groups onto the this compound scaffold. Furthermore, palladium catalysis is crucial in the synthesis of perfluoroalkylated porphyrins from β-bromoporphyrins. ijesi.org

| Reaction Type | Catalyst/Reagents | Substrate | Product | Reference |

| Suzuki-Miyaura Coupling | Pd catalyst, Arylboronic acids | Bromofluoropyrrole | Arylfluoropyrrole | worktribe.com |

| Sonogashira Coupling | Pd catalyst, Terminal alkynes | Halothis compound | Alkynyl-difluoropyrrole | |

| Perfluoroalkylation | Pd catalyst, FSO2CF2COOMe/CuI | β-bromoporphyrin | β-perfluoroalkylated porphyrin | ijesi.org |

Copper-catalyzed reactions provide a complementary approach to palladium-based methods for functionalizing difluoropyrroles. Copper catalysis has been utilized in difluoroalkylation reactions, where a difluoroalkyl group is introduced into a molecule. For example, the copper-catalyzed reaction of indoles and pyrroles with ethyl bromodifluoroacetate can lead to C-2 difluoromethylation, although a directing group is often required for selectivity. nih.gov

Copper nanoparticles have also been investigated as catalysts for the synthesis of dipyrromethanes from the reaction of aromatic aldehydes with pyrrole under solvent-free conditions. mdpi.com Additionally, copper complexes of trifluoromethyl-substituted corroles, which can be synthesized from this compound precursors, have been studied for their electrocatalytic properties, particularly in the hydrogen evolution reaction. acs.org

| Reaction Type | Catalyst/Reagents | Substrate | Product | Reference |

| Difluoroalkylation | Cu catalyst, BrCF2CO2Et | Indoles, Pyrroles | C-2 Difluoromethylated heterocycles | nih.gov |

| Dipyrromethane Synthesis | Cu nanoparticles | Aromatic aldehydes, Pyrrole | Dipyrromethanes | mdpi.com |

| Electrocatalysis (HER) | Copper corrole (B1231805) complexes | Protons | Hydrogen gas | acs.org |

Palladium-Catalyzed Cross-Coupling Reactions

C-H, N-H, and C-F Bond Activation Studies

The activation of typically inert C-H, N-H, and C-F bonds in difluoropyrroles by transition metal complexes opens up new avenues for their functionalization. wikipedia.org The reaction of 3,4-difluoropyrrole with a labile triosmium cluster, [Os3(CO)10(CH3CN)2], leads to products resulting from the cleavage of C-H, N-H, and even C-F bonds under mild conditions. researchgate.net

Initial reaction leads to the cleavage of C-H and N-H bonds, forming a non-aromatic stabilized form of 3,4-difluoropyrrole on the osmium cluster. researchgate.net Subsequent thermolysis of this intermediate can lead to further transformations involving C-F bond activation. researchgate.net These studies provide fundamental insights into the relative reactivity of different bonds within the this compound molecule in the coordination sphere of a metal cluster. researchgate.netacs.org The desymmetrization of difluoromethylene groups through enantioselective C-F bond activation has also been demonstrated as a powerful strategy for creating monofluorinated tertiary stereogenic centers. nih.gov

Radical Cation Chemistry and Reactivity

The electrochemical behavior of difluoropyrroles has been investigated, revealing interesting aspects of their radical cation chemistry. The electrochemical polymerization of 3,4-difluoropyrrole (DFP) has been studied by cyclic voltammetry. acs.org The lifetime of the DFP radical cation was determined to be significantly longer than that of other pyrrole derivatives, suggesting a higher activation barrier for dimerization. researchgate.netacs.org

Theoretical calculations support the experimental findings, indicating that the DFP radical cation is a powerful oxidant compared to the pyrrole radical cation. researchgate.netacs.org The introduction of fluorine substituents is proposed to lower the polarizability of the radical cation, which contributes to its increased stability. acs.org The radical cation chemistry of difluoropyrroles is also relevant in the context of their use in porphyrin and corrole chemistry, where the resulting macrocycles can exhibit non-innocent ligand behavior, meaning the ligand itself can be redox-active. rsc.orgnih.gov

Computational and Theoretical Studies on Difluoropyrroles

Electronic Structure Elucidation

The electronic structure of a molecule is fundamental to its chemical and physical properties. Computational methods allow for a detailed examination of how fluorine substitution impacts the electron distribution and energy levels within the pyrrole (B145914) ring.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. wikipedia.org It has been widely applied to study the properties of fluorinated pyrroles, providing valuable insights into their reactivity and stability. nih.gov DFT calculations have been employed to study the electronic and structural properties of chlorine- and fluorine-substituted pyrroles. nih.gov These studies are crucial for understanding the biochemical activities of these compounds. acs.org

DFT-based descriptors are used to elucidate physicochemical properties relevant to reactivity, charge transfer, and site selectivity. acs.org For instance, computational studies have shown that the net charge and spin distributions of the 3,4-difluoropyrrole (DFP) cation radical are similar to those of the pyrrole cation radical. acs.org This suggests that while fluorine substitution significantly impacts the redox potential, the fundamental electronic arrangement of the radical cation remains comparable. acs.orgresearchgate.net Furthermore, DFT calculations help in understanding the stability of different isomers of fluorinated pyrroles. nih.gov

Table 1: Comparison of Calculated Properties for Pyrrole and 3,4-Difluoropyrrole (DFP) Cation Radicals

| Property | Pyrrole Cation Radical | 3,4-Difluoropyrrole (DFP) Cation Radical | Source |

| Net Charge Distribution | Similar to DFP | Similar to Pyrrole | acs.org |

| Spin Distribution | Similar to DFP | Similar to Pyrrole | acs.org |

| Polarizability | Higher than DFP | Lower than Pyrrole | acs.org |

| Dimerization Activation Barrier | Lower than DFP | Higher than Pyrrole | acs.org |

Ab Initio Methods (e.g., HF, MP2, CIS)

Ab initio methods are computational chemistry methods based on quantum mechanics. wikipedia.org These "first-principles" calculations provide a rigorous approach to studying molecular systems. wikipedia.orgscribd.com Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Configuration Interaction (CIS). ststephens.net.innumberanalytics.com

The HF method, while being the most basic ab initio approach, provides a good starting point for more advanced calculations by approximating the many-electron wavefunction. wikipedia.orgscribd.com However, it often neglects electron correlation, which can be crucial for accurate predictions. ststephens.net.intuwien.ac.at Post-Hartree-Fock methods like MP2 and CIS are used to incorporate electron correlation effects, leading to more accurate results. ststephens.net.innih.gov For example, MP2 calculations have been used to estimate the electric properties of long polymer chains. researchgate.net CIS is particularly useful for optimizing the geometries of excited states. nih.gov While highly accurate, ab initio methods are computationally expensive, limiting their application to smaller molecular systems. scribd.comststephens.net.in

Aromaticity Analysis and Fluorine Substitution Effects

Fluorine substitution can significantly alter the aromatic character of the pyrrole ring. The high electronegativity of fluorine withdraws electron density from the ring, which can influence its reactivity. numberanalytics.com Computational studies have been dedicated to understanding the chemical properties of fluorinated aromatic compounds. researchgate.net

Fluorination can decrease the reactivity of the aromatic ring towards electrophilic substitution by lowering the energy of the highest occupied molecular orbital (HOMO). numberanalytics.com Conversely, it can make the compound more susceptible to nucleophilic aromatic substitution. numberanalytics.commasterorganicchemistry.com In some cases, such as with p-difluorobenzene, fluorine substitution can increase the aromatic character and thermal stability. nih.gov This is explained by the creation of new π-orbitals from the fluorine atoms that conjugate with the aromatic ring. nih.gov The effect of fluorination on aromaticity is complex, with some measures suggesting a decrease in aromatic character while others indicate an increase. researchgate.netnih.gov For instance, in electrophilic aromatic substitution on fluorobenzene, the para position is activated due to the resonance effect of fluorine, while the ortho and meta positions are deactivated. ijrar.org

Prediction of Spectroscopic Properties (e.g., IR, NMR)

Computational methods are increasingly used to predict spectroscopic properties like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. chemrxiv.orgarxiv.org These predictions are invaluable for identifying and characterizing new compounds. computabio.com

Machine learning and AI models are being developed to predict spectra from molecular structures with high accuracy. arxiv.org For NMR, quantum mechanical calculations are used to determine chemical shifts and coupling constants based on the molecule's electronic structure and geometry. computabio.com Recent advancements in machine learning have led to programs like PROSPRE, which can accurately predict 1H NMR chemical shifts for a wide range of molecules in different solvents. nih.gov Similarly, computational approaches can predict IR spectra, aiding in the identification of functional groups. arxiv.org These predictive tools can significantly reduce the time and cost associated with experimental spectral analysis. computabio.com

Electrochemical Property Modeling

Computational modeling is a key tool for understanding and predicting the electrochemical behavior of molecules like difluoropyrroles. taylorfrancis.comkit.edu These methods are essential for designing materials for applications such as batteries and electrocatalysis. taylorfrancis.com

DFT calculations can be used to model the redox properties of difluoropyrroles. For instance, theoretical calculations have shown that the 3,4-difluoropyrrole (DFP) radical cation is a more powerful oxidant than the pyrrole radical cation. acs.org This is reflected in the higher redox potential of poly(3,4-difluoropyrrole) (+0.90 V vs Ag/AgCl). acs.org Grand canonical formalism and potential-dependent density functional theory methods allow for the ab initio calculation of electrochemical properties like redox potentials and the number of electrons exchanged. rsc.org These computational tools provide mechanistic insights into the structure-property-performance relationships of electrocatalysts, enabling the rational design of new materials. taylorfrancis.com

Reactivity and Site Selectivity Analysis

Understanding the reactivity and site selectivity of difluoropyrroles is crucial for their application in synthesis and materials science. Computational methods, particularly those based on DFT, provide powerful tools for this purpose. arxiv.org

Conceptual DFT utilizes descriptors such as chemical potential, hardness, and Fukui functions to predict the reactivity and the most probable sites for electrophilic or nucleophilic attack. nih.govarxiv.org For fluorinated pyrroles, these descriptors help to understand their biochemical activities and potential toxicity. nih.govacs.org For example, analysis of local Parr functions has been used to elucidate the regioselectivity in cycloaddition reactions. researchgate.net Computational studies have also been used to analyze the effect of fluorine substitution on the reactivity of the pyrrole ring. The electron-withdrawing nature of fluorine generally deactivates the ring towards electrophilic attack but can activate it for nucleophilic substitution. numberanalytics.comijrar.org These computational insights are vital for predicting the outcomes of chemical reactions and designing new synthetic routes. researchgate.net

Polymerization Chemistry of Difluoropyrrole Monomers

Electrochemical Polymerization Mechanisms of 3,4-Difluoropyrrole

The electrochemical polymerization of 3,4-difluoropyrrole (DFP) has been investigated through cyclic voltammetry (CV). acs.orgresearchgate.netresearchgate.net The process is highly dependent on the solvent used. In dichloroethane, the polymerization proceeds readily, forming a stable, electroactive film on the electrode surface. acs.orgresearchgate.netresearchgate.net In contrast, polymerization in acetonitrile (B52724) is significantly more challenging. acs.orgresearchgate.net This solvent-dependent behavior highlights the critical role of the reaction medium in facilitating the polymerization process.

The generally accepted mechanism for the electropolymerization of pyrrole (B145914) and its derivatives involves the oxidation of the monomer to a radical cation. researchgate.netcdnsciencepub.com These radical cations then couple, leading to the formation of dimers and subsequently longer polymer chains. researchgate.net The stability of the radical cation is a crucial factor influencing the polymerization process. cdnsciencepub.com Studies have shown that the polymerization of pyrroles proceeds via a cation-radical coupling mechanism. researchgate.net

For 3,4-difluoropyrrole, theoretical calculations and experimental data indicate that the DFP radical cation is a powerful oxidant compared to the pyrrole radical cation. acs.orgresearchgate.net However, the net charge and spin distributions are similar for the cation radicals of both DFP and pyrrole. acs.org It has been proposed that the fluorine substituents lead to a lower polarizability of the radical cation, which in turn creates a higher activation barrier for the dimerization of DFP compared to pyrrole and other halopyrroles. acs.orgresearchgate.net This increased stability of the DFP radical cation is a key feature of its polymerization chemistry.

The electropolymerization of DFP can be performed on various electrode materials, including platinum and glassy carbon. acs.orgacs.org The resulting poly(3,4-difluoropyrrole) (PDFP) films are electroactive and can be readily deposited. acs.org

Physicochemical Behavior of Poly(difluoropyrrole) (PDFP)

Poly(3,4-difluoropyrrole) (PDFP) exhibits distinct physicochemical properties that set it apart from unsubstituted polypyrrole and other polyhalopyrroles. These properties are a direct consequence of the fluorine atoms on the polymer backbone.

PDFP displays a high redox potential of +0.90 V versus a silver/silver chloride (Ag/AgCl) reference electrode. acs.orgresearchgate.netresearchgate.net This elevated redox potential, when compared to other polyhalopyrroles, indicates that the polymer is more difficult to oxidize. acs.org The strong electron-withdrawing nature of the fluorine atoms stabilizes the neutral state of the polymer, thus requiring a higher potential to achieve oxidation. This property is significant for applications where high oxidative stability is required. researchgate.net

A standout feature of PDFP is its exceptionally high doping level, which has been measured to be approximately 55%. acs.orgacs.orgresearchgate.net This is considerably higher than that of polypyrrole and other poly(halopyrroles), which are typically in the 40% range. acs.org The high doping level suggests that a significant amount of charge is localized on the fluorine atoms, which contributes to the stabilization of the cationic charge on the polymer backbone. acs.org

Despite the high doping level, the electrical conductivity of PDFP is moderate, with reported values of up to 0.1 S·cm⁻¹. acs.orgresearchgate.netresearchgate.net While this is a respectable conductivity for a conducting polymer, it is lower than that of highly conductive polypyrrole, which can reach up to 220 S/cm under optimal conditions. researchgate.net The moderate conductivity, in conjunction with the high redox potential and doping level, presents a unique combination of properties for potential applications.

Table 1: Physicochemical Properties of Poly(3,4-difluoropyrrole) (PDFP)

| Property | Value | Reference |

| Redox Potential | +0.90 V (vs. Ag/AgCl) | acs.orgresearchgate.netresearchgate.net |

| Doping Level | ~55% | acs.orgacs.orgresearchgate.net |

| Electrical Conductivity | up to 0.1 S·cm⁻¹ | acs.orgresearchgate.netresearchgate.net |

| Radical Cation Lifetime | ~1 ms | acs.orgresearchgate.netresearchgate.net |

Fast scan cyclic voltammetry experiments have determined the lifetime of the 3,4-difluoropyrrole (DFP) radical cation to be approximately 1 millisecond. acs.orgresearchgate.netresearchgate.net This is a substantially longer lifetime compared to other pyrrole derivatives under identical experimental conditions. acs.orgresearchgate.net This enhanced stability is attributed to the electronic effects of the fluorine substituents. acs.org Theoretical calculations support this, suggesting that the fluorine atoms lower the polarizability of the cation radical, which increases the activation barrier for dimerization. acs.orgresearchgate.net The increased stability of the radical cation is a significant factor in the successful electrochemical polymerization of DFP.

Doping Level and Electrical Conductivity Characteristics

Structural and Electronic Modifications Induced by Fluorination in Polypyrroles

The introduction of fluorine atoms into the pyrrole ring induces significant structural and electronic modifications in the resulting polypyrrole. Fluorine is a strongly electron-withdrawing atom, which has a profound impact on the electronic properties of the polymer. researchgate.netrsc.org

From an electronic standpoint, fluorination increases the ionization potential and electron affinity of polypyrrole. researchgate.net This means that more energy is required to remove an electron from the polymer (oxidation), and more energy is released when an electron is added. researchgate.net This is consistent with the observed higher redox potential of PDFP. acs.orgresearchgate.netresearchgate.net Theoretical studies have shown that perfluorination can increase the ionization energy of polypyrrole by 0.45 eV and the electron affinity by 0.90 eV. researchgate.net

Structurally, fluorination can lead to a more planar polymer backbone. researchgate.net For polypyrrole, which can be nonplanar and disordered in its unsubstituted form, fluorination can reduce the band gap. researchgate.net This planarization effect, combined with the strong electronic influence of fluorine, allows for the fine-tuning of the optoelectronic properties of the polymer. rsc.org The electron-withdrawing nature of fluorine also renders halogenated polypyrroles significantly more stable against oxidative degradation compared to native polypyrrole. researchgate.net

Copolymerization Studies with this compound

Copolymerization offers a versatile strategy to tailor the properties of conducting polymers. Studies have explored the copolymerization of 3,4-difluoropyrrole with other monomers to create materials with specific functionalities. For instance, copolymers of 3,4-difluoropyrrole have been investigated in the context of creating new liquid crystals. researchgate.netacs.org By varying the comonomer and the length of alkyl chains, the properties of the resulting materials can be systematically modified. researchgate.net

Advanced Applications in Chemical Sciences

Integration into Organic Electronic Devices

The electron-withdrawing nature of fluorine atoms makes difluoropyrrole a key component in the design of novel materials for organic electronic devices. By tuning the electronic properties of conjugated systems, this compound derivatives have shown promise in enhancing the performance of organic solar cells and organic light-emitting diodes (OLEDs).

Organic Solar Cells

In the realm of organic photovoltaics, derivatives of this compound have been utilized to create efficient polymer donors for organic solar cells (OSCs). For instance, copolymers based on dithieno[3,2-b:2',3'-d]pyrrole (DTP), a molecule that can be synthesized from this compound precursors, have been investigated. researchgate.net The introduction of fluorine can lower the highest occupied molecular orbital (HOMO) energy level of the polymer, which is beneficial for achieving a high open-circuit voltage (Voc) in the solar cell device. researchgate.net

A notable example involves the synthesis of polymer donors based on a thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD) acceptor unit. Two polymers, PTTB-H and its fluorinated counterpart PTTB-F, were synthesized. While both polymers exhibited similar optical properties, PTTB-F demonstrated deeper molecular energy levels and stronger aggregation in the solid state. rsc.org Organic solar cells fabricated with PTTB-F blended with a small molecule acceptor, L8-BO, achieved a power conversion efficiency (PCE) of 18.06%. rsc.org This high performance was attributed to an improved open-circuit voltage and the formation of a favorable phase-separated morphology. rsc.org Further studies have shown that PTTB-F can be effectively paired with multiple acceptors, highlighting its versatility and potential for high-performance OSCs. rsc.org

Research has also explored copolymers based on benzotriazole (B28993) acceptors and various dithiophene donors, including dithieno[3,2-b:2′,3′-d]pyrrole (NT). The resulting copolymer, PNTBTZ, which incorporates the nitrogen-bridged dithiophene unit, showed the best light-harvesting ability and the narrowest bandgap due to the strong electron-donating nature of the NT unit. researchgate.net This led to the highest Voc value among the studied polymer solar cells. researchgate.net

| Polymer Donor | Acceptor | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) |

| PTTB-F | L8-BO | 18.06% | --- | --- | --- |

| PCTBTZ | PC71BM | 4.02% | --- | 9.24 mA cm⁻² | 0.64 |

Organic Light-Emitting Diodes (OLEDs)

This compound derivatives have also found application in the development of organic light-emitting diodes (OLEDs). The introduction of fluorine can enhance the properties of emitting materials. For example, fluorinated Pt(II) porphyrins, which can be synthesized using this compound, exhibit improved hydrophobicity and enhanced oxidative stability, making them useful as luminescent dyes. ijesi.org

Furthermore, the physical properties of molecules like 3,3′-bicarbazoles, which can be synthesized using catalysts derived from fluorinated porphyrins, make them promising candidates for hole-transporting materials in OLEDs. rsc.org The use of a μ-oxo-bis[(octacosafluoro-meso-tetraphenylporphyrinato)iron(III)] complex, derived from 3,4-difluoropyrrole, has been shown to be an efficient catalyst for the synthesis of these bicarbazoles. rsc.org

Building Blocks in Supramolecular and Macrocyclic Chemistry

The distinct reactivity and electronic nature of this compound make it an important precursor in the synthesis of complex supramolecular and macrocyclic structures, such as porphyrins and corroles.

Porphyrin Synthesis (e.g., Octafluoroporphyrins)

The synthesis of β-octafluoroporphyrins relies on the use of 3,4-difluoropyrrole as a key starting material. ijesi.orgresearchgate.net These fluorinated porphyrins exhibit unique physicochemical properties, including altered redox potentials and increased stability, which are advantageous for various applications. ijesi.org The introduction of fluorine at the β-positions of the porphyrin ring generally leads to a blue-shift in its UV-vis spectrum, quasiplanar macrocyclic structures, and lower energy levels of both the HOMO and LUMO. researchgate.netrhhz.net

The Lindsey condensation is a widely used method for the synthesis of tetra-arylporphyrins. ijesi.org This method involves the acid-catalyzed condensation of a pyrrole (B145914) with an aldehyde, followed by oxidation. ijesi.org For the synthesis of β-octafluoroporphyrins, 3,4-difluoropyrrole is condensed with a suitable aldehyde. ijesi.orgrhhz.net

Several modifications to the standard Lindsey procedure have been employed to synthesize octafluoroporphyrins. For instance, the condensation of 3,4-difluoropyrrole with an aromatic aldehyde in the presence of boron trifluoride etherate (BF₃·OEt₂) as a catalyst, followed by oxidation with an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), is a common approach. rhhz.netunl.edu In some cases, a greater than stoichiometric amount of BF₃·OEt₂ is used, and the reaction is quenched with triethylamine (B128534) after a relatively short period. rhhz.net

This methodology has been successfully used to prepare various β-octafluoro-meso-tetraarylporphyrins. unl.edursc.org For example, 2,3,7,8,12,13,17,18-octafluoro-5,10,15,20-tetrakis(pentafluorophenyl)porphyrin (also known as F28-tetraphenylporphyrin) was synthesized through the condensation of 3,4-difluoropyrrole and pentafluorobenzaldehyde. nii.ac.jpresearchgate.net The synthesis of the crucial 3,4-difluoropyrrole precursor itself has also been a subject of research to improve yields. unl.edu

| Porphyrin Derivative | Pyrrole Precursor | Aldehyde Precursor | Key Reagents |

| β-Octafluoroporphyrin | 3,4-Difluoropyrrole | Various aldehydes | Lewis acid (e.g., BF₃·OEt₂) |

| β-Octafluorinated tetrakis(ethoxycarbonyl)porphyrin | 3,4-Difluoropyrrole | Ethyl glyoxylate | Boron trifluoride dietherate, DDQ |

| β-Octafluoro-meso-tetraarylporphyrins | 3,4-Difluoropyrrole | Aromatic aldehydes | Boron trifluoride etherate |

| F28-tetraphenylporphyrin | 3,4-Difluoropyrrole | Pentafluorobenzaldehyde | --- |

Corrole (B1231805) Synthesis and Functionalization

Similar to porphyrins, the synthesis of β-octafluorocorroles utilizes 3,4-difluoropyrrole as a fundamental building block. researchgate.net Corroles are tetrapyrrolic macrocycles with a direct pyrrole-pyrrole bond, making them trianionic ligands, which contrasts with the dianionic nature of porphyrins. nih.gov This difference leads to distinct coordination chemistry and molecular properties. nih.gov

The oxidative condensation of 3,4-difluoropyrrole with various p-substituted benzaldehydes has been shown to yield the corresponding β-octafluoro-meso-tris(para-X-phenyl)corroles, where X can be functional groups like CF₃, H, CH₃, and OCH₃. researchgate.netacs.org The resulting fluorinated corrole ligands have been used to prepare copper and iron chloride derivatives. researchgate.netacs.org The nitrogen 1s ionization potentials of these fluorinated corroles are significantly higher (by about 0.7 eV) than their non-fluorinated counterparts, indicating the strong electron-withdrawing effect of the fluorine atoms. researchgate.netacs.org

The synthesis of fully fluorinated corroles, such as 2,3,7,8,12,13,17,18-octafluoro-5,10,15-tris(pentafluorophenyl)corrole, has been achieved by reacting 3,4-difluoropyrrole with pentafluorobenzaldehyde. uit.no However, the synthesis of 3,4-difluoropyrrole can be labor-intensive, which has posed a challenge for the broader exploration of these highly fluorinated corroles. uit.no Despite these synthetic challenges, the unique properties of fluorinated corroles make them attractive targets for further research and application.

Expanded Porphyrin Systems

Expanded porphyrins are synthetic analogues of natural porphyrins, distinguished by a larger macrocyclic structure containing more than four pyrrole rings. The integration of 3,4-difluoropyrrole into these systems has been a successful strategy for creating highly fluorinated, stable macrocycles with unique structural and electronic characteristics.

A notable example involves the synthesis of perfluorinated meso-aryl-substituted expanded porphyrins. These compounds can be prepared under modified Rothemund-Lindsey conditions through the acid-catalyzed condensation of 3,4-difluoropyrrole with pentafluorobenzaldehyde. mdpi.com This reaction has successfully yielded a wikipedia.orghexaphyrin, an expanded porphyrin containing six pyrrole units. mdpi.com X-ray crystallographic analysis of this wikipedia.orghexaphyrin revealed a twisted, figure-of-eight structure. This conformation consists of two nearly planar tripyrrolic subunits that are tilted at an angle of approximately 60° relative to each other. mdpi.com

The Lindsey method, which involves the condensation of pyrroles with aldehydes catalyzed by a Lewis acid like boron trifluoride etherate, is a common pathway for synthesizing β-fluorinated porphyrins. clockss.orgrsc.org This approach has been utilized to prepare β-octafluoroporphyrins by reacting 3,4-difluoropyrrole with appropriate benzaldehydes. clockss.orgijesi.org The resulting octafluorinated porphyrins exhibit significant anodic shifts in their oxidation and reduction potentials, a direct consequence of the fluorine atoms' strong electron-withdrawing effects. nih.gov

Dipyrromethane Scaffolds

Dipyrromethanes are crucial precursors in the synthesis of porphyrins and related macrocycles. scnu.edu.cn The introduction of fluorine atoms into the dipyrromethane framework enhances the stability and modifies the electronic properties of the resulting porphyrinoids.

A key intermediate, a tetrafluorinated dipyrromethane, has been synthesized in a multi-step process starting from 3,4-difluoropyrrole. nih.govscnu.edu.cn The synthesis proceeds as follows:

Thiocarbonylation: 3,4-difluoropyrrole reacts with thiophosgene (B130339) under an inert atmosphere to produce a dipyrrothioketone in high yield. scnu.edu.cn

Oxidation: The dipyrrothioketone is then oxidized using hydrogen peroxide to form the corresponding dipyrroketone. scnu.edu.cn

Reduction: Finally, a sodium borohydride-mediated reduction of the dipyrroketone yields the target tetrafluorinated dipyrromethane. scnu.edu.cn

This fluorinated dipyrromethane scaffold is a valuable building block for accessing complex porphyrin structures. It has been successfully used in the synthesis of trans-A₂B₂-type porphyrins and β-octafluoroporphyrins, demonstrating its utility in modern porphyrin chemistry. nih.govscnu.edu.cn Another synthetic route involves the direct condensation of 3,4-difluoropyrrole with pentafluorobenzaldehyde, catalyzed by trifluoroacetic acid (TFA), to yield a fluorinated dipyrromethane. researchgate.net

Cyclo[n]pyrrole Systems and Cation Binding

Cyclo[n]pyrroles, commonly known as calix[n]pyrroles, are macrocyclic compounds formed by the condensation of pyrrole with a ketone, typically acetone (B3395972). clockss.org The reaction of 3,4-difluoropyrrole with acetone has been shown to produce fluorinated calixpyrroles, such as β-decafluorocalix scnu.edu.cnpyrrole. mdpi.comutexas.edu By modifying reaction conditions, higher-order systems including β-dodecafluorocalix nih.govpyrrole and β-hexadecafluorocalix sciencescholar.uspyrrole have also been synthesized and isolated. utexas.eduresearchgate.net

These fluorinated macrocycles are primarily recognized for their remarkable ability to bind anions through hydrogen bonds between the pyrrole N-H protons and the guest anion. mdpi.comresearchgate.net The electron-withdrawing fluorine atoms enhance the acidity of the N-H protons, thereby strengthening their interaction with anions compared to non-fluorinated analogues. researchgate.net

While their primary function is anion recognition, appropriately functionalized calixpyrroles can also engage in cation binding. mdpi.com Specifically, when a calix researchgate.netpyrrole adopts a 'cone' conformation upon binding an anion, it creates a π-electron-rich cavity. rsc.org This cavity is capable of acting as a binding site for large, charge-diffuse cations such as cesium, tetraalkylammonium, and imidazolium (B1220033) cations. rsc.org In these instances, the macrocycle functions as a receptor for an ion pair, binding the anion via hydrogen bonds and the cation through cation-π interactions. mdpi.comrsc.org The binding of the cation is dependent on the initial binding of the anion which locks the macrocycle in the necessary cone conformation. rsc.org

Electrocatalytic Applications

The incorporation of this compound into polymeric structures has yielded materials with significant potential in electrocatalysis. The fluorine substituents enhance the oxidative stability of the polymer backbone and allow for the tuning of the electronic state of coordinated metal centers, making these materials promising for challenging electrochemical reactions. Current time information in Bangalore, IN.nih.gov

Metal-Poly(this compound) Composites

Research has focused on the development of composite materials combining poly(3,4-difluoropyrrole), or poly(dfp), with a conductive support and a catalytically active metal. Current time information in Bangalore, IN.nih.gov A representative composite, Co-poly(dfp)/VC, has been prepared by depositing poly(dfp) onto high-surface-area Vulcan carbon (VC) followed by metallation with cobalt(II) ions. Current time information in Bangalore, IN.nih.govbeilstein-journals.org

The synthesis involves two main steps:

Polymer Deposition: The monomer, 3,4-difluoropyrrole, is polymerized via bulk electrolytic oxidation onto a slurry of Vulcan carbon in an acetonitrile (B52724) solution containing a supporting electrolyte. Current time information in Bangalore, IN.nih.gov

Metallation: The resulting carbon-supported polymer is then treated with a solution of a cobalt(II) salt to incorporate the metal ions. Current time information in Bangalore, IN.nih.gov

Analysis of the final composite reveals that it contains approximately 7 wt% poly(dfp), which is deposited inhomogeneously over the carbon support. Current time information in Bangalore, IN.nih.gov Spectroscopic data confirms that the incorporated cobalt(II) ions are coordinated by the nitrogen atoms within the pyrrole moieties of the polymer chain. Current time information in Bangalore, IN.nih.gov This coordination is crucial for the material's electrocatalytic activity.

Oxygen Reduction Reaction Electrocatalysis

Composites of metal-poly(this compound) have demonstrated notable activity as non-precious metal catalysts for the oxygen reduction reaction (ORR), a critical process in fuel cells. Current time information in Bangalore, IN.nih.gov When films of the Co-poly(dfp)/VC composite are cast on glassy carbon electrodes, they are shown to be electrocatalytically active for the reduction of oxygen in acidic aqueous media. Current time information in Bangalore, IN.nih.gov

The fluorination of the polypyrrole backbone is key to this application. Halogenated polypyrroles are significantly more stable against oxidative degradation than unsubstituted polypyrrole. Current time information in Bangalore, IN.nih.gov This enhanced stability is critical for catalysts operating under the harsh oxidative conditions of an ORR cathode.

Hydrodynamic voltammetry studies indicate that the Co-poly(dfp)/VC catalyst primarily facilitates the two-electron reduction of oxygen to form hydrogen peroxide anion (HO₂⁻) as an intermediate product. Current time information in Bangalore, IN. A dual-site mechanism has been proposed based on these findings:

Site 1: An initial two-electron reduction of O₂ occurs at a Co²⁺-containing N-C site, originating from the cobalt coordinated to the polymer. Current time information in Bangalore, IN.

Site 2: The generated HO₂⁻ intermediate can then undergo further electrochemical reduction or chemical disproportionation at a decorating phase of cobalt oxides (CoₓOᵧ) on the carbon support surface. Current time information in Bangalore, IN.

The viability of these halogenated polypyrrole composites as electrocatalytic materials opens a pathway for developing more stable and tunable non-platinum-based catalysts for fuel cell applications. Current time information in Bangalore, IN.

Applications in Liquid Crystal Materials

The introduction of the 3,4-difluoropyrrole unit into the molecular structure of liquid crystals has led to the development of novel materials with highly desirable properties for display technologies. researchgate.nettandfonline.com The strong dipole moment arising from the two C-F bonds on the pyrrole ring significantly influences the bulk dielectric properties of the material.

A series of liquid crystalline N-substituted-3,4-difluoropyrroles has been synthesized and characterized. scnu.edu.cnresearchgate.nettandfonline.com These compounds were designed to leverage the high polarity of the this compound moiety. Studies have shown that these derivatives are more conducive to the formation and stability of liquid crystal phases compared to analogous structures containing non-fluorinated pyrrolidine (B122466) or tetrafluoropyrrolidine rings. scnu.edu.cnscnu.edu.cn

The key findings for these materials are:

Phase Behavior: Many of the synthesized 3,4-difluoropyrrole derivatives exhibit a nematic liquid crystal phase over a broad temperature range. scnu.edu.cn Combining the 3,4-difluoropyrrole terminal group with a dicyclohexyl core is particularly effective for creating nematic liquid crystals with high clearing points. scnu.edu.cn

Dielectric Anisotropy: These materials exhibit an "extremely large" positive dielectric anisotropy (Δε). researchgate.net This property is crucial for modern display applications, such as twisted nematic (TN) displays, as it allows for low-voltage operation. beilstein-journals.org The positive value indicates that the molecular dipole moment is oriented parallel to the long axis of the molecule. beilstein-journals.org

The physical and chemical properties of these liquid crystals can be effectively tuned by varying the structural components, such as the length of terminal alkyl chains and other liquid crystal building blocks, in conjunction with the highly polar this compound unit. scnu.edu.cn

Table 1: Properties of N-Substituted-3,4-Difluoropyrrole Liquid Crystal Derivatives This table is a representation of reported findings. Specific numerical values are from diverse sources and are illustrative of the general properties.

| Property | Observation | Reference |

| Mesophase Type | Nematic phases are commonly observed. | scnu.edu.cn |

| Phase Stability | Exhibit wide nematic phase temperature ranges and high clearing points. | scnu.edu.cn |

| Dielectric Anisotropy (Δε) | Large positive values reported. | researchgate.nettandfonline.com |

| Structural Benefit | The 3,4-difluoropyrrole unit is more effective at promoting stable liquid crystal phases than pyrrolidine or tetrafluoropyrrolidine analogues. | scnu.edu.cnscnu.edu.cn |

Q & A

Q. What are the established synthetic routes for 3,4-difluoropyrrole, and how do reaction conditions impact yield and purity?

Methodological Answer:

- Synthesis via Cyclization : A common method involves thermal cyclization of tetrafluorosuccinamide in concentrated sulfuric acid under vacuum distillation (190°C, 19–20 mmHg), yielding 3,4-difluoropyrrole .

- Optimization : Redistillation (80–90°C) and sublimation (50°C in vacuo) improve purity, with yields reaching 76% . Volatility of the product necessitates avoiding intermediate isolation during multi-step syntheses (e.g., porphyrin derivatives) to maximize overall yield .

- Characterization : Use and NMR to verify elimination of hydrogen fluoride and confirm fluorination patterns .

Q. Which spectroscopic techniques are critical for characterizing difluoropyrrole derivatives?

Methodological Answer:

- NMR Spectroscopy : NMR is essential for identifying fluorine substituents and monitoring reaction progress (e.g., β-octafluorinated porphyrins) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and purity, especially for volatile intermediates .

- X-ray Crystallography : Resolves crystal structures of stabilized derivatives (e.g., iron porphyrin complexes) to analyze steric effects from fluorine substitution .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound-based catalysts?

Methodological Answer:

- DFT Calculations : Predict electronic effects of fluorine substitution on pyrrole’s aromaticity and reactivity. For example, fluorination alters electron density, influencing catalytic activity in oxidation reactions .

- Molecular Dynamics (MD) : Simulate interactions between fluorinated ligands and metal centers (e.g., iron porphyrins) to optimize stability and turnover rates .

- Validation : Compare computational predictions with experimental outcomes (e.g., catalytic efficiency in oxidation reactions) to refine models .

Q. What strategies resolve contradictions in reported reactivity of this compound derivatives?

Methodological Answer:

- Systematic Review : Cross-reference primary data from peer-reviewed studies (e.g., yields, reaction conditions) and exclude non-reproducible methods (e.g., unoptimized isolation steps causing low yields) .

- Controlled Replication : Reproduce experiments under standardized conditions (e.g., vacuum pressure, acid concentration) to isolate variables affecting reactivity .

- Meta-Analysis : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design rigor and identify confounding factors .

Q. How can this compound be functionalized for application in supramolecular chemistry?

Methodological Answer:

- Electrophilic Substitution : Leverage fluorine’s electron-withdrawing effects to direct regioselective functionalization (e.g., bromination at α-positions) .

- Coordination Chemistry : Synthesize fluorinated ligands (e.g., porphyrins) for metal-organic frameworks (MOFs), using crystallography to validate binding modes .

- Stability Testing : Assess thermal and chemical stability of derivatives under varying pH and temperature conditions to ensure applicability in catalysis .

Methodological Frameworks for Research Design

What criteria ensure a research question on this compound meets academic rigor?

Methodological Answer:

- Apply the PICOT Framework :

- Population/Problem : this compound derivatives.

- Intervention : Synthetic modification (e.g., fluorination, coordination).

- Comparison : Non-fluorinated analogs or alternative fluorinated heterocycles.

- Outcome : Catalytic efficiency, stability, or electronic properties.

- Time Frame : Reaction kinetics or long-term stability studies .

Q. How should researchers address ethical considerations in this compound studies?

Methodological Answer:

- Safety Protocols : Handle volatile intermediates (e.g., 3,4-difluoropyrrole) in fume hoods due to toxicity risks .

- Data Transparency : Disclose synthetic procedures, spectroscopic raw data, and computational parameters to enable replication .

- Environmental Impact : Assess fluorine waste disposal methods to comply with green chemistry principles .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing this compound reaction yields?

Methodological Answer:

- ANOVA Testing : Compare yields across reaction conditions (e.g., temperature, catalyst loading) to identify significant variables .

- Error Analysis : Report standard deviations for triplicate experiments to highlight reproducibility .

- Multivariate Regression : Model relationships between reaction parameters (e.g., acid concentration, vacuum pressure) and yield .

Q. How to structure a manuscript on this compound for high-impact journals?

Methodological Answer:

- Abstract : Highlight novelty (e.g., "First synthesis of β-octafluorinated porphyrins") and methodological rigor .

- Methods Section : Detail instrument specifications (e.g., NMR frequency, MS resolution) and statistical tests .

- Discussion : Contrast findings with prior work (e.g., "Improved yield vs. DiMagno et al. (1996) due to avoided intermediate isolation") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.